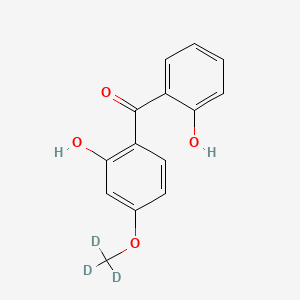
Dioxybenzone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxybenzone-d3, also known as 2,2’-dihydroxy-4-methoxybenzophenone-d3, is a deuterium-labeled derivative of dioxybenzone. Dioxybenzone itself is an organic compound used primarily in sunscreens to block ultraviolet B and short-wave ultraviolet A rays. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dioxybenzone-d3 involves the incorporation of deuterium atoms into the dioxybenzone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor, such as deuterated phenol, and then proceed with the standard synthetic route for dioxybenzone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to maintain the deuterium labeling throughout the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dioxybenzone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Dioxybenzone-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Sunscreen Research: Used to study the efficacy and safety of sunscreens.
Environmental Studies: Helps in tracking the environmental fate and transport of sunscreen agents.
Mécanisme D'action
Dioxybenzone-d3, like its non-deuterated counterpart, acts as a chemical ultraviolet filter. It absorbs ultraviolet B and short-wave ultraviolet A rays, preventing them from penetrating the skin and causing damage. The deuterium labeling does not significantly alter its mechanism of action but enhances its stability and allows for detailed tracking in research studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioxybenzone: The non-deuterated form, used widely in sunscreens.
Benzophenone-3: Another benzophenone derivative used in sunscreens.
Oxybenzone: A similar compound with a slightly different structure and ultraviolet absorption profile.
Uniqueness
Dioxybenzone-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies. This labeling also enhances the compound’s stability, making it more suitable for long-term studies.
Propriétés
Formule moléculaire |
C14H12O4 |
|---|---|
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
(2-hydroxyphenyl)-[2-hydroxy-4-(trideuteriomethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3/i1D3 |
Clé InChI |
MEZZCSHVIGVWFI-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


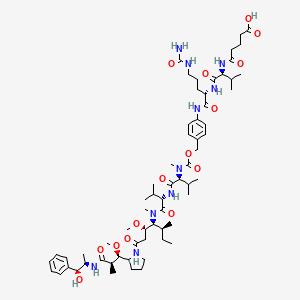

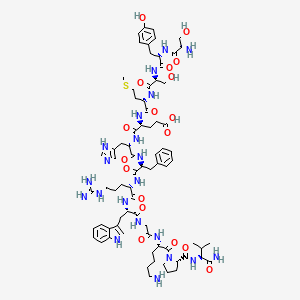
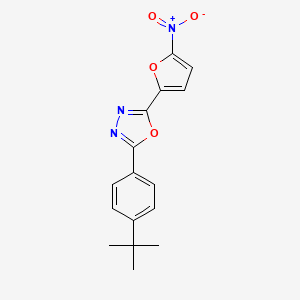

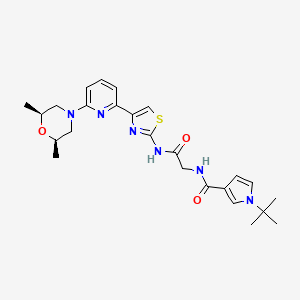
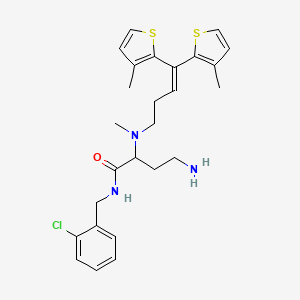
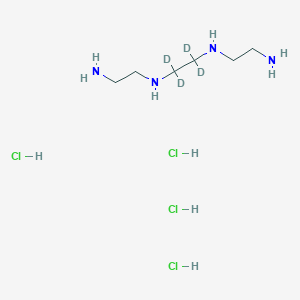



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)


